molecular formula C12H10N4 B13048200 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine

Cat. No.: B13048200
M. Wt: 210.23 g/mol
InChI Key: HGJOGKFCQGTLBL-UHFFFAOYSA-N
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Description

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound featuring a pyrrolopyridine core fused with a pyridine ring. Its structure includes a pyrrolo[2,3-c]pyridine moiety linked to a pyridin-3-amine group, conferring unique binding properties. This compound has gained prominence as the pharmacophore of the tau positron emission tomography (PET) tracer [18F]MK-6240 (6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), which is used to quantify neurofibrillary tangles (NFTs) in Alzheimer’s disease (AD) .

Key attributes of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine derivatives include:

  • High affinity for hyperphosphorylated tau: Subnanomolar binding affinity to NFTs, with minimal off-target binding in vivo .
  • Favorable pharmacokinetics: Rapid blood-brain barrier penetration and washout from nonspecific regions, enabling clear PET imaging .
  • Clinical utility: Validated in AD patients and preclinical models for correlating tau pathology with cognitive decline .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,13H2

InChI Key

HGJOGKFCQGTLBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-c]pyridine core.

    Functionalization of the Core: The core structure is then functionalized by introducing the pyridin-3-amine group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, preventing phosphorylation of downstream targets and thereby disrupting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pyrrolopyridine scaffold is shared with several analogues, but substituents and ring systems dictate target specificity and applications. Below is a comparative analysis:

Compound Name Structure Target Application Key Findings
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine (e.g., [18F]MK-6240) Pyrrolo[2,3-c]pyridine linked to isoquinolin-5-amine Tau NFTs Alzheimer’s imaging Subnanomolar affinity (Ki = 0.14 nM), no off-target binding in primates .
5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyrrolo[2,3-b]pyridine fused with oxadiazole Undisclosed Anticancer research Synthesized via multi-step protocols; biological activity under evaluation .
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyrido[2,3-c]pyridazine core with substituents Bcl-xL protein Cancer therapy Pro-apoptotic agents; inhibits Bcl-xL (IC50 < 100 nM in leukemia models) .
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine linked to pyridine Kinase inhibitors Oncology/Inflammation Intermediate in kinase inhibitor synthesis (e.g., JAK/STAT pathway) .
(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-triazolo-pyridazin-6-amine Pyrrolo[2,3-b]pyridine with triazolopyridazine Undisclosed Structural biology Crystallized in protein-ligand complexes (PDB: 5TF) .

Key Differentiators

Structural Variations: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine: The position of the pyrrole fusion (c vs. b) alters electron distribution, impacting binding pocket compatibility. MK-6240’s pyrrolo[2,3-c]pyridine enhances tau specificity over amyloid-β . Isoquinoline vs. Pyridazine: MK-6240’s isoquinoline extension improves NFT affinity compared to pyridazine-based tracers (e.g., [18F]PI-2620) .

Biological Targets :

  • Tau vs. Bcl-xL : While MK-6240 targets tau for neurodegenerative imaging, pyrido[2,3-c]pyridazine derivatives inhibit Bcl-xL, a protein regulating apoptosis in cancer .
  • Kinase vs. NFT Binding : Pyrazolo-pyrimidine derivatives (e.g., 6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) modulate kinase activity, unlike MK-6240’s tau-selective binding .

Pharmacokinetic Profiles: MK-6240 exhibits rapid brain uptake (peak at 5–10 min post-injection) and clearance, outperforming first-generation tau tracers like [18F]THK5351, which show higher nonspecific retention . In contrast, pyrido[2,3-c]pyridazine-based anticancer agents require prolonged systemic exposure for efficacy, limiting their use in imaging .

Research Findings and Clinical Relevance

  • MK-6240 in Alzheimer’s Disease :
    • Correlates with tau burden in Braak stages III–VI, validated against postmortem NFT counts .
    • Detects preclinical tau pathology in mild cognitive impairment (MCI), aiding early intervention .
  • Cancer-Targeting Analogues :
    • Pyrido[2,3-c]pyridazine derivatives induce apoptosis in Bcl-xL-dependent tumors (e.g., chronic lymphocytic leukemia) with IC50 values < 100 nM .
  • Limitations of Analogues :
    • Pyrrolo[2,3-b]pyridine-oxadiazole hybrids (e.g., compound 2 in ) lack clinical data, highlighting MK-6240’s translational advantage .

Biological Activity

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine, also known as N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine (CAS No. 1841078-79-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C₁₄H₁₄N₄
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1841078-79-2

Anticancer Properties

Recent studies highlight the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness at low concentrations.

The mechanism by which 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine exerts its biological effects involves the inhibition of specific kinases. The compound has been identified as a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic potential in treating various inflammatory and oncological diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and pyrrole moieties significantly affect biological activity. For instance, the introduction of polar substituents enhances CSF1R inhibitory activity while reducing undesirable effects on other kinases such as the epidermal growth factor receptor (EGFR).

Table 2: SAR Findings for Pyrrolo[2,3-C]pyridine Derivatives

ModificationEffect on ActivityReference
NH MethylationIncreased CSF1R activity
Addition of -OH groupEnhanced antiproliferative
Arylation at position 6Preferred scaffold

Case Studies

In a comprehensive study examining a series of pyrrolo[2,3-C]pyridine derivatives, several compounds exhibited subnanomolar inhibition against CSF1R, highlighting their potential as therapeutic agents in oncology. One prototypic inhibitor demonstrated an IC₅₀ of 1 nM against CSF1R while maintaining lower activity against EGFR (IC₅₀ = 20 nM), suggesting a favorable selectivity profile for targeting tumor microenvironments without affecting normal cellular functions.

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